molecular formula C10H9F3O2 B14241321 Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- CAS No. 245108-08-1

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-

Cat. No.: B14241321
CAS No.: 245108-08-1
M. Wt: 218.17 g/mol
InChI Key: UWGPDEVAKDSWAA-UHFFFAOYSA-N
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Description

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- is a chemical compound with the molecular formula C10H9F3O2 It is known for its unique structure, which includes a benzene ring substituted with a trifluoroethenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- typically involves the reaction of benzene derivatives with trifluoroethenyl and ethoxy groups under controlled conditions. One common method involves the reaction of benzene with 2-(trifluoroethenyl)oxyethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- involves its interaction with specific molecular targets. The trifluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can also affect the compound’s solubility and stability, contributing to its overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [2-[(trifluoromethoxy)ethoxy]-
  • Benzene, [2-[(trifluoroethoxy)ethoxy]-
  • Benzene, [2-[(trifluoromethyl)ethoxy]-

Uniqueness

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

245108-08-1

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-(1,2,2-trifluoroethenoxy)ethoxybenzene

InChI

InChI=1S/C10H9F3O2/c11-9(12)10(13)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

UWGPDEVAKDSWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=C(F)F)F

Origin of Product

United States

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